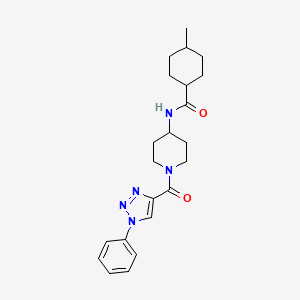
4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the introduction of specific functional groups. In the case of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, the synthesis process includes the use of carbon-14 labeling. This labeling is achieved through an aryllithium reaction with carbon-14 dioxide (14CO2), which forms the labeled acid precursor. This acid is then transformed into the amide, completing the synthesis of the radiolabeled compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. For N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, the structure has been elucidated using various analytical techniques. One such compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring . This detailed structural information is essential for understanding the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of cyclohexanecarboxamide derivatives are complex and require precise control over reaction conditions. The introduction of the arylcarbamothioyl group involves reactions that are carefully monitored using techniques such as IR and 1H-NMR spectroscopy. These techniques confirm the successful attachment of the desired substituents and the purity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The cyclohexanecarboxamide derivatives synthesized in the studies exhibit specific properties that can be inferred from their molecular structure. For instance, the chair conformation of the cyclohexane ring and the presence of intramolecular hydrogen bonding can affect the compound's stability and reactivity. Elemental analyses, along with IR and 1H-NMR spectroscopy, provide a comprehensive understanding of these properties .
Scientific Research Applications
Heterocyclic Compound Synthesis
Discovery of Inhibitors : A study highlighted the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, emphasizing the critical role of the triazine heterocycle for high potency and selectivity. This research could provide a foundation for the development of new compounds with similar core structures for therapeutic applications (R. Thalji et al., 2013).
Heterocyclic Chemistry Innovations : Another study focused on the Mannich reaction for synthesizing N,S-containing heterocycles, presenting a methodology that could be applicable for creating compounds with similar frameworks to the one (V. Dotsenko et al., 2012).
Antimicrobial Activity of Triazole Derivatives : Research into new 1,2,4-triazole derivatives showed that these compounds exhibit antimicrobial activities, suggesting that derivatives of the compound of interest might also possess similar biological properties (H. Bektaş et al., 2007).
Potential Therapeutic Applications
HIV Entry Inhibitors : A potent noncompetitive allosteric antagonist of the CCR5 receptor, related to the chemical class of the compound , was studied for its antiviral effects against HIV-1, indicating the potential for related compounds to be used in antiviral therapies (C. Watson et al., 2005).
Anticonvulsant Properties : The structural analysis of anticonvulsant enaminones suggests that compounds with similar chemical frameworks could be explored for their potential use in treating seizures (M. Kubicki et al., 2000).
Phosphoric Triamides Synthesis : A study on the synthesis of new phosphoric triamides with potential applications in medicinal chemistry and biochemistry highlights the versatility of incorporating piperazine derivatives into bioactive molecules (Z. Shariatinia et al., 2012).
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known for their high chemical stability, which may influence their pharmacokinetic properties .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Triazole compounds are known for their high chemical stability, which suggests that they may be resistant to various environmental conditions .
properties
IUPAC Name |
4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYOWHVCNHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

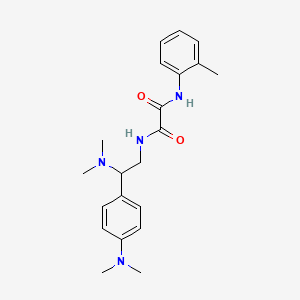
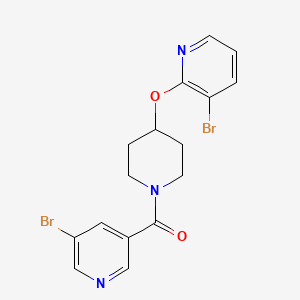
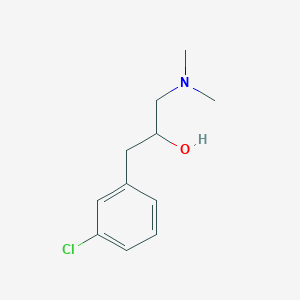
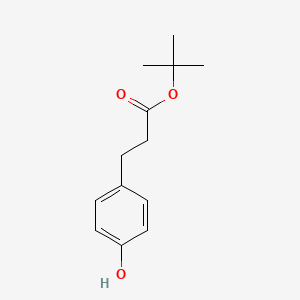

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)



